
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, also known as CN-Pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, this compound has been used as a ligand for various metal catalysts, such as palladium and copper.
Wirkmechanismus
The exact mechanism of action of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is not fully understood. However, studies have shown that this compound can interact with various biological targets, including DNA, enzymes, and receptors. This compound can form adducts with DNA, leading to DNA damage and cell death. This compound can also inhibit the activity of enzymes, such as topoisomerase and proteasome, leading to the inhibition of cell proliferation. In addition, this compound can bind to receptors, such as GABA-A receptors, leading to the modulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of viruses, such as influenza virus and herpes simplex virus. In vivo studies have shown that this compound can reduce tumor growth and improve survival in animal models of cancer. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has several advantages for lab experiments, including its simple synthesis method, high yield, and diverse applications. However, this compound also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, proper safety precautions should be taken when handling this compound, and its stability should be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for the study of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. First, further studies are needed to elucidate the exact mechanism of action of this compound and its interactions with biological targets. Second, the potential applications of this compound in other fields, such as energy storage and environmental remediation, should be explored. Third, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved properties. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials could pave the way for its potential use in human medicine.
Conclusion
In conclusion, this compound is a chemical compound with diverse applications in various fields. Its simple synthesis method, high yield, and potential biological activities make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Synthesemethoden
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can be synthesized through a one-pot reaction of cyclohexylamine, 2-pyridinecarboxaldehyde, and nitrosobenzene in the presence of acetic acid. The reaction proceeds through a condensation reaction followed by a nitrosation reaction, resulting in the formation of this compound. The synthesis method is relatively simple, and the yield of this compound can reach up to 82%.
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H17N3O2/c17-13(15-10-6-2-1-3-7-10)12(16-18)11-8-4-5-9-14-11/h4-5,8-10,14H,1-3,6-7H2,(H,15,17)/b12-11- |
InChI-Schlüssel |
BLZSIYQQFPXLGC-QXMHVHEDSA-N |
Isomerische SMILES |
C1CCC(CC1)NC(=O)/C(=C/2\C=CC=CN2)/N=O |
SMILES |
C1CCC(CC1)NC(=O)C(=C2C=CC=CN2)N=O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(=C2C=CC=CN2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
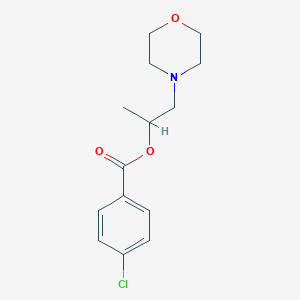
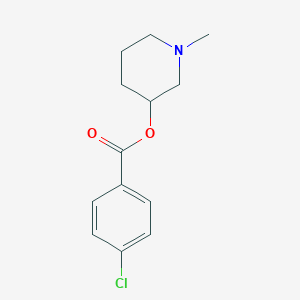

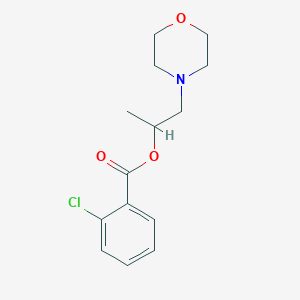
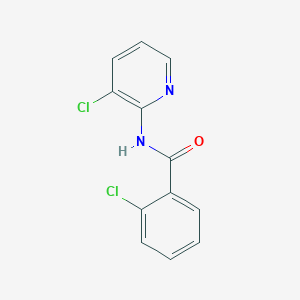


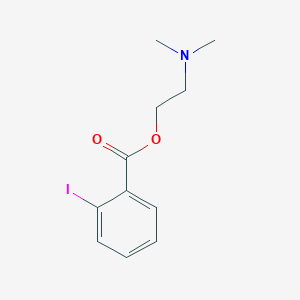


![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
